molecular formula C8H8FN B13160723 3-Ethenyl-2-fluoro-5-methylpyridine

3-Ethenyl-2-fluoro-5-methylpyridine

Katalognummer: B13160723
Molekulargewicht: 137.15 g/mol
InChI-Schlüssel: XRNPOVBLNKMHQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ethenyl-2-fluoro-5-methylpyridine is a fluorinated pyridine derivative Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of fluorine atoms, which are strong electron-withdrawing groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethenyl-2-fluoro-5-methylpyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride in dimethylformamide at room temperature . Another approach involves the use of complex aluminum fluoride and copper fluoride at high temperatures (450–500°C) to achieve fluorination .

Industrial Production Methods: Industrial production methods for fluorinated pyridines often involve large-scale fluorination reactions using efficient fluorinating agents and catalysts. The use of continuous flow reactors and advanced fluorination technologies can enhance yield and purity while minimizing environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Ethenyl-2-fluoro-5-methylpyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Cyclization Reactions: The presence of the ethenyl group allows for cyclization reactions, forming more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Tetra-n-butylammonium fluoride in dimethylformamide.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

3-Ethenyl-2-fluoro-5-methylpyridine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Ethenyl-2-fluoro-5-methylpyridine involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in the modulation of enzymatic activity or receptor interactions, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

  • 2-Fluoro-5-methylpyridine
  • 3-Ethynyl-2-fluoro-5-methylpyridine
  • 2-Ethynyl-5-fluoro-3-methylpyridine

Comparison: Compared to other fluorinated pyridines, 3-Ethenyl-2-fluoro-5-methylpyridine is unique due to the presence of the ethenyl group, which provides additional reactivity and potential for cyclization reactions. This makes it a valuable intermediate in the synthesis of more complex heterocyclic compounds .

Eigenschaften

Molekularformel

C8H8FN

Molekulargewicht

137.15 g/mol

IUPAC-Name

3-ethenyl-2-fluoro-5-methylpyridine

InChI

InChI=1S/C8H8FN/c1-3-7-4-6(2)5-10-8(7)9/h3-5H,1H2,2H3

InChI-Schlüssel

XRNPOVBLNKMHQE-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(N=C1)F)C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.